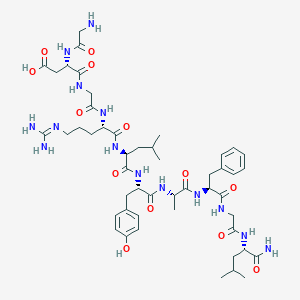

Allatostatin II

描述

属性

IUPAC Name |

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGYYOXEWOITJ-KHLMYIKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Functions of Allatostatin II in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatins are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. This technical guide focuses on Allatostatin II (Dip-AST II), a member of the Type-A allatostatin family, originally isolated from the cockroach Diploptera punctata. This compound, and Type-A allatostatins in general, exhibit two primary, evolutionarily conserved functions: the potent inhibition of Juvenile Hormone (JH) biosynthesis and the modulation of visceral muscle contractility, a function often described as myoinhibition. These dual roles place this compound at the center of developmental, reproductive, and digestive processes, making its signaling system a prime target for the development of novel insect control agents. This document provides an in-depth overview of these primary functions, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to this compound

Allatostatins are broadly classified into three structurally unrelated families: Allatostatin-A (AST-A), -B (AST-B), and -C (AST-C).[1] this compound is a decapeptide with the sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2, placing it within the AST-A family, which is characterized by a conserved C-terminal motif, Y/FXFGL-amide.[2][3] While initially named for their ability to inhibit the synthesis of JH in the corpora allata (the "allato-statin" function), it is now understood that these peptides are pleiotropic, exerting a wide range of effects.[4][5] However, the inhibition of JH synthesis and myomodulation remain their most well-documented and significant primary functions.[1][2]

Primary Functions of this compound

Inhibition of Juvenile Hormone (JH) Biosynthesis

The defining function of Allatostatin-A peptides, including this compound, is the rapid, reversible, and potent inhibition of JH production by the corpora allata (CA), the endocrine glands responsible for its synthesis.[3][4] JH is a critical hormone that regulates a multitude of processes, including larval development, metamorphosis, and adult reproduction.[5] By suppressing JH synthesis, this compound can significantly impact these fundamental aspects of insect life.

The inhibitory action is achieved through the paracrine release of allatostatins from neurons that directly innervate the corpora allata.[1][6] The peptide binds to specific G-protein coupled receptors (GPCRs) on the surface of CA cells, initiating a signaling cascade that curtails the activity of key enzymes in the JH biosynthetic pathway.[7] This allatostatic function appears to be most prominent in hemimetabolous insects like cockroaches and crickets.[2]

Myoinhibition and Regulation of Gut Motility

The second primary function of this compound and its congeners is the inhibition of visceral muscle contractions, particularly in the digestive tract.[1][2] Allatostatin-A peptides act as myoinhibitors, reducing the frequency and amplitude of spontaneous and neurally-induced contractions of the foregut, midgut, and hindgut.[2][8] This function is critical for regulating the passage of food through the gut and is linked to a broader role in feeding behavior and nutrient absorption.[9][10]

Allatostatin-A is expressed in both central neurons that innervate the gut and in endocrine cells within the midgut itself, allowing for precise local control over digestive processes.[2] This myoinhibitory action is considered a core, ancestral function of the Allatostatin-A signaling system.[2]

Quantitative Analysis of Allatostatin-A Activity

The biological activity of Allatostatin-A peptides is typically quantified by determining the concentration required to elicit a half-maximal response (IC50 for inhibition; EC50 for stimulation). The following table summarizes key quantitative data for this compound and related Type-A peptides.

| Peptide | Species | Assay | Key Result | Reference |

| This compound (Dip-AST II) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 10⁻⁸ M | [3] |

| Allatostatin 1 (Dip-AST I) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 10⁻⁹ M | [3] |

| Allatostatin 3 (Dip-AST III) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 7 x 10⁻⁷ M | [3] |

| Allatostatin 4 (Dip-AST IV) | Diploptera punctata (Cockroach) | In vitro JH Synthesis Inhibition | >40% inhibition at 10⁻⁸ M | [3] |

Allatostatin-A Signaling Pathway

Allatostatin-A peptides mediate their effects by binding to specific GPCRs on target cell membranes.[11] In insects like Drosophila, two receptor subtypes (DAR-1 and DAR-2) have been identified.[1] Studies on the receptor from Diploptera punctata (Dippu-AstR) have revealed that upon ligand binding, the receptor can couple to multiple G-protein subtypes, initiating downstream signaling cascades.[7] Activation of Dippu-AstR leads to an increase in both intracellular calcium (iCa²⁺) and cyclic AMP (cAMP), suggesting a dual coupling mechanism through Gαq and Gαs proteins, respectively.[7] The rise in these second messengers ultimately leads to the physiological response, such as the inhibition of key enzymes in the JH biosynthesis pathway or the hyperpolarization of muscle cell membranes.

Caption: Allatostatin-A Signaling Pathway.

Experimental Protocols

Protocol: In Vitro Radiochemical Assay for JH Biosynthesis

This protocol is a standard method for quantifying the rate of JH synthesis by isolated corpora allata (CA) and assessing the inhibitory effects of compounds like this compound.[12]

Materials:

-

Insect Ringer's solution or appropriate tissue culture medium (e.g., TC-199).

-

L-[methyl-³H]methionine (radiolabeled precursor).

-

This compound (or other test compounds).

-

Iso-octane (or other nonpolar solvent for extraction).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

Dissecting microscope and tools.

Methodology:

-

Gland Dissection: Anesthetize the insect on ice. Under a dissecting microscope, carefully dissect the corpora allata (often attached to the corpora cardiaca) from the head capsule in cold Ringer's solution.

-

Incubation Setup: Place individual pairs of glands into separate glass vials containing 50-100 µL of incubation medium.

-

Pre-incubation: Allow glands to equilibrate for 30-60 minutes at the appropriate temperature (e.g., 28-30°C).

-

Treatment: Remove the pre-incubation medium and replace it with fresh medium containing the desired concentration of this compound. For control glands, use medium with the vehicle solvent only.

-

Radiolabeling: Add L-[methyl-³H]methionine to each vial to a final concentration that is empirically determined to be non-rate-limiting.

-

Incubation: Incubate the glands for a fixed period, typically 2-4 hours, at the appropriate temperature.

-

Extraction: Stop the reaction by adding 250-500 µL of iso-octane to each vial. Vortex vigorously for 30-60 seconds to extract the newly synthesized, radiolabeled JH into the organic phase.

-

Quantification: Transfer a known volume of the iso-octane phase to a scintillation vial, add scintillation fluid, and measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: The DPM value is proportional to the amount of JH synthesized. Compare the DPM from Allatostatin-treated glands to control glands to calculate the percentage inhibition of JH synthesis.

Caption: Workflow for the In Vitro Radiochemical JH Assay.

Protocol: Ex Vivo Hindgut Motility Assay

This protocol outlines a method to measure the myoinhibitory effect of this compound on insect visceral muscle.[8]

Materials:

-

Insect Ringer's solution.

-

Sylgard-lined petri dish.

-

Dissecting microscope and fine forceps.

-

Force transducer or impedance monitor connected to a data acquisition system.

-

This compound solution.

Methodology:

-

Dissection: Anesthetize the insect and dissect the entire hindgut, leaving a small portion of the midgut attached for handling.

-

Preparation Mounting: Transfer the hindgut to a Sylgard-lined dish containing fresh Ringer's solution. Secure one end of the preparation with a pin. Attach the other end to a force transducer using a fine hook or thread.

-

Equilibration: Allow the preparation to equilibrate for 30-60 minutes until a stable rhythm of spontaneous contractions is established and recorded by the data acquisition system.

-

Baseline Recording: Record the baseline frequency and amplitude of contractions for a period of 5-10 minutes.

-

Peptide Application: Add this compound solution directly to the bathing medium to achieve the desired final concentration.

-

Post-Treatment Recording: Immediately begin recording the muscle contractions. Continue recording for 10-20 minutes to observe the full inhibitory effect.

-

Washout: To test for reversibility, replace the peptide-containing solution with fresh Ringer's solution multiple times and record for another 15-30 minutes to see if contractility returns to baseline levels.

-

Data Analysis: Measure the frequency and amplitude of contractions before, during, and after peptide application. Calculate the percentage reduction in contraction frequency or amplitude to quantify the myoinhibitory effect.

Conclusion and Future Directions

This compound, a representative of the Type-A allatostatin family, serves as a key neuropeptide regulator in insects with two well-defined primary functions: inhibition of juvenile hormone synthesis and myoinhibition of visceral muscles. Its ability to potently and reversibly control critical aspects of development, reproduction, and digestion makes the Allatostatin-A signaling system a highly attractive target for the development of next-generation insecticides. Future research should focus on further elucidating the downstream components of the signaling pathway, characterizing the specific enzymatic steps in JH synthesis that are inhibited, and developing stable, potent agonists or antagonists for the Allatostatin-A receptor for pest management applications.

References

- 1. Allatostatin - Wikipedia [en.wikipedia.org]

- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Role of Allatostatins in Juvenile Hormone Synthesis in Insects and Crustaceans | Annual Reviews [annualreviews.org]

- 5. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of allatostatins in the regulation of juvenile hormone biosynthesis in the cockroach, Diploptera punctata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Allatostatin-A neurons inhibit feeding behavior in adult Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Allatostatin II from Diploptera punctata: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal work leading to the discovery and isolation of Allatostatin II (AST-II) from the Pacific beetle cockroach, Diploptera punctata. Allatostatins are a family of neuropeptides that play a crucial role in inhibiting the biosynthesis of juvenile hormone (JH), a key regulator of development, reproduction, and metamorphosis in insects.[1] This makes them significant targets for the development of novel insect growth regulators. This document details the experimental protocols, quantitative data, and biological context of this important neuropeptide.

Quantitative Data Summary

The initial studies on Diploptera punctata led to the isolation and characterization of a family of allatostatins. This compound is one of the first four members of this family to be identified.[2]

Table 1: Physicochemical Properties of Diploptera punctata this compound

| Property | Value | Reference |

| Primary Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2 | [2] |

| Alternative Names | Dip-AST II, AST-2 | [3] |

| C-Terminus | Amidated | [2] |

Table 2: Biological Activity of Diploptera punctata this compound

| Bioassay | Result | Conditions | Reference |

| Inhibition of JH Synthesis | >40% inhibition at 10⁻⁸ M | In vitro assay using corpora allata from virgin female D. punctata | [2] |

| Reversibility | Inhibition is reversible | Washout experiments on corpora allata | [2] |

Experimental Protocols

The isolation and characterization of this compound involved a multi-step process combining tissue extraction, chromatographic purification, and peptide sequencing.

Tissue Extraction

-

Source Material: Brains from virgin female Diploptera punctata were used as the source of allatostatins.[2]

-

Dissection: The brains were dissected from the cockroaches.

-

Homogenization: The collected brains were homogenized in an appropriate extraction buffer to release the neuropeptides.

-

Centrifugation: The homogenate was centrifuged to pellet cellular debris, and the supernatant containing the peptides was collected for further purification.

Purification Protocol

A multi-step High-Performance Liquid Chromatography (HPLC) protocol was employed for the purification of allatostatins.

-

Initial Reversed-Phase HPLC (RP-HPLC):

-

Column: A preparative C18 reversed-phase column was used for the initial separation of the crude brain extract.[4]

-

Mobile Phase: A gradient of acetonitrile (B52724) in water, containing an ion-pairing agent such as trifluoroacetic acid (TFA), was typically used.

-

Fraction Collection: Fractions were collected at regular intervals.

-

-

Bioassay-Guided Fractionation:

-

Aliquots from each fraction were tested for their ability to inhibit juvenile hormone synthesis in an in vitro bioassay using the corpora allata of virgin female D. punctata.[2]

-

Fractions demonstrating significant inhibitory activity were selected for further purification.

-

-

Secondary and Tertiary HPLC Separations:

-

The active fractions from the initial HPLC run were subjected to further rounds of chromatography on different columns (e.g., a C8 column) and/or with shallower acetonitrile gradients to achieve higher resolution and isolate individual peptides.[4]

-

Characterization of this compound

-

Amino Acid Sequencing:

-

The primary structure of the purified peptide was determined using automated Edman degradation.[4] This method sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified by HPLC.

-

-

Mass Spectrometry:

-

Confirmation with Synthetic Peptides:

-

Once the primary structure was elucidated, a synthetic version of this compound was chemically synthesized.[2]

-

The synthetic peptide was then co-eluted with the native peptide on HPLC to confirm their identical retention times.[2]

-

The biological activity of the synthetic peptide was also tested in the in vitro bioassay to confirm that it possessed the same inhibitory effect on JH synthesis as the native peptide.[2]

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and characterization of this compound.

Signaling Pathway

The inhibitory action of this compound on juvenile hormone synthesis is mediated by a G-protein coupled receptor (GPCR) on the cells of the corpora allata. The signal transduction cascade involves the inositol (B14025) phosphate (B84403) pathway.[6]

Caption: this compound signaling pathway in Diploptera punctata corpora allata.

Concluding Remarks

The discovery and elucidation of the structure and function of this compound from Diploptera punctata have been pivotal in the field of insect endocrinology. The detailed methodologies outlined in this guide provide a foundation for further research into the physiological roles of allatostatins and their potential as biopesticides. The signaling pathway, acting through a GPCR and the IP3/DAG cascade, presents multiple targets for the development of specific agonists or antagonists to disrupt insect development and reproduction. This body of work continues to inform modern strategies in pest management and drug development.

References

- 1. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of allatostatins in the regulation of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Allatostatin - Wikipedia [en.wikipedia.org]

- 6. Signal transduction in the inhibition of juvenile hormone biosynthesis by allatostatins: roles of diacylglycerol and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allatostatin-A Neuropeptide Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Allatostatin-A (AST-A) neuropeptide family, historically referred to as Allatostatin II and also known as myoinhibitory peptides (MIPs), represents a significant and extensively studied group of invertebrate neuropeptides.[1] These peptides are characterized by a highly conserved C-terminal amino acid sequence, Y/FXFGL-amide.[1][2] Initially identified for their role in inhibiting the synthesis of juvenile hormone in cockroaches, their functions are now understood to be far more diverse and pleiotropic.[1][2][3]

AST-A peptides act as crucial regulators of a wide array of physiological processes in insects and other arthropods, including feeding behavior, gut motility, metabolism, growth, and sleep.[1][4][5] They are considered brain-gut peptides due to their expression in both the central nervous system and enteroendocrine cells of the midgut.[1] The receptors for AST-A are G-protein coupled receptors (GPCRs), which share structural homology with mammalian galanin and somatostatin (B550006) receptors, highlighting a degree of evolutionary conservation in their signaling mechanisms.[1][4] In many insect species, two distinct AST-A receptors, designated as AST-A R1 and AST-A R2 (or DAR-1 and DAR-2 in Drosophila), have been identified.[4][6]

This technical guide provides a comprehensive overview of the AST-A neuropeptide family, its members, their biological activities, and the associated signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in neuropeptide research and the development of novel pest management strategies.

Members of the Allatostatin-A Neuropeptide Family

The AST-A family comprises a series of structurally related peptides derived from a single precursor protein. The number of AST-A peptides encoded by the precursor gene varies between insect species. For instance, the cockroach Diploptera punctata has at least 13 identified AST-A peptides, while Drosophila melanogaster has four.

Peptide Sequences and Structures

The defining feature of all AST-A peptides is the conserved C-terminal motif Y/FXFGL-NH₂. The N-terminal region of the peptides is more variable in length and sequence, which contributes to the diversity of biological activities observed within the family.

Table 1: Allatostatin-A Peptide Sequences from Diploptera punctata

| Peptide Name | Sequence |

| Dippu-AST 1 | APSGAQRLYGFGL-NH₂ |

| Dippu-AST 2 | GSPAMERLYGFGL-NH₂ |

| Dippu-AST 3 | DRLYSFGL-NH₂ |

| Dippu-AST 4 | PTPRLYSFGL-NH₂ |

| Dippu-AST 5 | APAMPRLYSFGL-NH₂ |

| Dippu-AST 6 | AYQEYHRFSFGL-NH₂ |

| Dippu-AST 7 | DGRMYSFGL-NH₂ |

| Dippu-AST 8 | GDGRLYSFGL-NH₂ |

| Dippu-AST 9 | QHQPYGFGL-NH₂ |

| Dippu-AST 10 | REYDFGL-NH₂ |

| Dippu-AST 11 | GPRLYSFGL-NH₂ |

| Dippu-AST 12 | QLHQYGFGL-NH₂ |

| Dippu-AST 13 | LPTGYGFGL-NH₂ |

Table 2: Allatostatin-A (Drostatin) Peptide Sequences from Drosophila melanogaster [6]

| Peptide Name | Sequence |

| Drostatin-A1 (DST-A1) | AQPSRLYNFGL-NH₂ |

| Drostatin-A2 (DST-A2) | GSQVRYRFGL-NH₂ |

| Drostatin-A3 (DST-A3) | SRPYSFGL-NH₂ |

| Drostatin-A4 (DST-A4) | TTRPQPFNFGL-NH₂ |

Biological Activity and Quantitative Data

AST-A peptides exhibit a range of biological activities, with varying potencies depending on the specific peptide, receptor subtype, and target tissue. The quantitative data presented below summarizes the functional potencies of various AST-A peptides in different bioassays.

Table 3: Biological Activity of Diploptera punctata Allatostatin-A Peptides on Juvenile Hormone (JH) III Synthesis Inhibition

| Peptide | IC₅₀ (nM) |

| Dippu-AST 1 | 12 |

| Dippu-AST 2 | 20 |

| Dippu-AST 3 | 18 |

| Dippu-AST 4 | 25 |

| Dippu-AST 5 | 0.8 |

| Dippu-AST 6 | 15 |

| Dippu-AST 7 | 0.9 |

Data represents the concentration of peptide required for 50% inhibition of juvenile hormone synthesis by the corpora allata in vitro.

Table 4: Functional Potency (EC₅₀) of Drosophila melanogaster Allatostatin-A Peptides on DAR-1 and DAR-2 Receptors [6]

| Peptide | Receptor | EC₅₀ (nM) |

| Drostatin-A1 | DAR-1 | 30 |

| DAR-2 | 80 | |

| Drostatin-A2 | DAR-1 | 20 |

| DAR-2 | 80 | |

| Drostatin-A3 | DAR-1 | 10 |

| DAR-2 | 80 | |

| Drostatin-A4 | DAR-1 | 50 |

| DAR-2 | 10 |

EC₅₀ values were determined using a calcium mobilization assay in CHO cells stably expressing the respective receptors.[6]

Allatostatin-A Receptor Signaling Pathway

AST-A peptides exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. In many insects, two receptor subtypes, AST-A R1 and AST-A R2, mediate the physiological responses to AST-A. Upon ligand binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades.

The primary signaling pathway activated by AST-A receptors involves the Gαq subunit of the heterotrimeric G-protein. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ concentration is a key event that mediates many of the downstream physiological effects of AST-A, such as muscle contraction inhibition and modulation of hormone synthesis.

Allatostatin-A receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Allatostatin-A neuropeptide family and its receptors.

In Vitro Gut Motility Assay

This protocol is designed to assess the myoinhibitory effects of AST-A peptides on insect gut contractions.

Materials:

-

Insect physiological saline (e.g., Ringer's solution)

-

Dissection tools (forceps, scissors)

-

Sylgard-lined petri dish

-

Perfusion system

-

Force transducer and recording equipment

-

Synthetic AST-A peptides of interest

-

Insect specimens (e.g., cockroaches, locusts)

Procedure:

-

Dissection: Anesthetize the insect on ice. Dissect out the desired gut region (e.g., hindgut) in cold physiological saline. Carefully remove surrounding tissues and fat bodies.

-

Mounting: Transfer the isolated gut to a Sylgard-lined petri dish containing fresh saline. Secure one end of the gut preparation to the bottom of the dish with an insect pin. Attach the other end to a force transducer using a fine thread.

-

Equilibration: Perfuse the preparation with physiological saline at a constant rate (e.g., 1-2 mL/min) and allow it to equilibrate for at least 30 minutes, or until spontaneous contractions become regular.

-

Recording Baseline Activity: Record the spontaneous contractions for a period of 10-15 minutes to establish a stable baseline.

-

Peptide Application: Prepare serial dilutions of the synthetic AST-A peptide in physiological saline. Apply the lowest concentration of the peptide to the preparation via the perfusion system.

-

Recording Effects: Record the gut contractions for 10-15 minutes or until a stable response is observed.

-

Washout: Wash the preparation with fresh saline until the contraction pattern returns to the baseline level.

-

Dose-Response: Repeat steps 5-7 with increasing concentrations of the AST-A peptide to generate a dose-response curve.

-

Data Analysis: Measure the amplitude and frequency of contractions before and after peptide application. Calculate the percentage of inhibition for each concentration and determine the EC₅₀ value.

References

- 1. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allatostatin - Wikipedia [en.wikipedia.org]

- 3. Neuropeptide regulators of juvenile hormone synthesis: structures, functions, distribution, and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sdbonline.org [sdbonline.org]

- 5. Allatostatin A Signalling in Drosophila Regulates Feeding and Sleep and Is Modulated by PDF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of four Drosophila allatostatins as the cognate ligands for the Drosophila orphan receptor DAR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary amino acid sequence of Allatostatin II, a key neuropeptide in insects. The document details its biochemical properties, the experimental protocols for its characterization, and its putative signaling pathway, offering valuable insights for researchers in neurobiology, endocrinology, and those involved in the development of novel insecticides.

Core Data of this compound

This compound is a decapeptide belonging to the Allatostatin-A (AST-A) family of neuropeptides, also known as FGLamide allatostatins, characterized by a conserved C-terminal motif. These peptides are primarily recognized for their role in inhibiting the biosynthesis of juvenile hormone in many insect species.

Primary Amino Acid Sequence

The primary amino acid sequence of this compound is:

Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂ [1][2][3][4][5][6]

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 1067.20 g/mol | [1][3][4][7] |

| Molecular Formula | C₄₉H₇₄N₁₄O₁₃ | [1][2][3][4][7] |

| Number of Amino Acids | 10 | |

| C-terminal Modification | Amidation | [1][2][6] |

Amino Acid Composition

The following table details the amino acid composition of this compound.

| Amino Acid | 3-Letter Code | 1-Letter Code | Count |

| Glycine | Gly | G | 3 |

| Aspartic Acid | Asp | D | 1 |

| Arginine | Arg | R | 1 |

| Leucine | Leu | L | 2 |

| Tyrosine | Tyr | Y | 1 |

| Alanine | Ala | A | 1 |

| Phenylalanine | Phe | F | 1 |

This compound Signaling Pathway

Allatostatin A-type peptides, including this compound, exert their biological effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as the corpora allata cells which synthesize juvenile hormone.[8][9][10] The binding of this compound to its receptor is thought to trigger a conformational change in the receptor, leading to the activation of intracellular signaling cascades. While the precise downstream pathway for this compound is a subject of ongoing research, based on the known mechanisms of Allatostatin-A receptors, it likely involves the modulation of second messenger concentrations.

The diagram below illustrates a putative signaling pathway for this compound, integrating common GPCR signaling mechanisms involving Gαi and Gαq subunits.

Caption: Putative signaling pathway of this compound via a G-protein coupled receptor.

Experimental Protocols

The characterization and synthesis of this compound involve several key experimental procedures. This section provides a detailed overview of the methodologies for its synthesis, purification, sequencing, and bioassay.

Solid-Phase Peptide Synthesis (SPPS) of this compound

Fmoc-based solid-phase peptide synthesis is the standard method for the chemical synthesis of this compound.

Objective: To synthesize the decapeptide Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.

Materials:

-

Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[12]

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Leu-OH) is activated with a coupling reagent (e.g., HBTU) and a base (DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. The completion of the coupling reaction is monitored using a Kaiser test.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Gly, Phe, Ala, Tyr, Leu, Arg, Gly, Asp, Gly).

-

Final Deprotection: After the final amino acid is coupled, the N-terminal Fmoc group is removed.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed multiple times with cold diethyl ether to remove scavengers and by-products.

-

Lyophilization: The crude peptide is dissolved in a water/acetonitrile mixture and lyophilized to obtain a powder.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify the synthesized this compound to a high degree of homogeneity.

Materials:

-

RP-HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude lyophilized this compound

Procedure:

-

Sample Preparation: The crude peptide is dissolved in a small amount of Mobile Phase A.

-

Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Mobile Phase B concentration. A typical gradient might be from 5% to 65% B over 30-60 minutes.[13][14][15]

-

Detection: The eluting peptide is detected by monitoring the absorbance at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak, representing the pure this compound, are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Primary Sequence Verification by Edman Degradation

Objective: To confirm the amino acid sequence of the purified this compound.

Principle: Edman degradation is a method of sequencing amino acids in a peptide by sequentially cleaving and identifying the N-terminal amino acid residue.

Procedure:

-

Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.

-

Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid).

-

Conversion: The cleaved thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.

-

Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.

-

Cycle Repetition: The shortened peptide undergoes the next cycle of Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide is sequenced.

Bioassay for Allatostatin Activity: In Vitro Juvenile Hormone Biosynthesis Assay

Objective: To determine the biological activity of this compound by measuring its ability to inhibit juvenile hormone (JH) biosynthesis by the corpora allata (CA).

Principle: This radiochemical assay measures the incorporation of a radiolabeled precursor, [methyl-¹⁴C]-methionine, into JH by isolated CA. The amount of radiolabeled JH produced is quantified to determine the rate of biosynthesis.[16][17]

Procedure:

-

Dissection: Corpora allata are dissected from the appropriate insect species and developmental stage (e.g., adult female cockroaches).

-

Incubation: The isolated CA are incubated in a suitable culture medium containing a known concentration of [methyl-¹⁴C]-methionine.

-

Treatment: Experimental groups are treated with varying concentrations of this compound, while control groups receive the vehicle alone.

-

Extraction: After incubation, the JH is extracted from the medium using an organic solvent (e.g., hexane).

-

Quantification: The amount of radiolabeled JH in the extract is quantified using liquid scintillation counting.

-

Data Analysis: The rate of JH biosynthesis is calculated and expressed as fmol of JH produced per hour per pair of glands. The inhibitory effect of this compound is determined by comparing the biosynthesis rates in the treated groups to the control group. An IC₅₀ value (the concentration of this compound that causes 50% inhibition) can be calculated to quantify its potency.[18]

Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the discovery and synthesis of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Caption: Logical workflow for the synthesis and validation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. qyaobio.com [qyaobio.com]

- 3. biosynth.com [biosynth.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. usbio.net [usbio.net]

- 6. Primary structure of four allatostatins: neuropeptide inhibitors of juvenile hormone synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorbyt.com [biorbyt.com]

- 8. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family [frontiersin.org]

- 10. Unravelling the Evolution of the Allatostatin-Type A, KISS and Galanin Peptide-Receptor Gene Families in Bilaterians: Insights from Anopheles Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. agilent.com [agilent.com]

- 14. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 15. pharmtech.com [pharmtech.com]

- 16. Radiochemical assay of juvenile hormone biosynthesis rate in ants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The radiochemical assay for juvenile hormone biosynthesis in insects: problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Elusive Three-Dimensional Structure of Allatostatin-C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatostatins are a significant family of neuropeptides in arthropods that regulate a wide array of physiological processes, most notably the inhibition of juvenile hormone synthesis. Among them, Allatostatin-C (AstC), often referred to as PISCF-allatostatin due to its conserved C-terminal motif, stands out for its structural and functional characteristics, including a critical disulfide bridge. Despite its biological importance and potential as a target for novel insecticides, an experimentally determined three-dimensional structure of an Allatostatin-C peptide has yet to be deposited in the Protein Data Bank (PDB). This technical guide provides a comprehensive overview of the current understanding of the AstC structure, focusing on its primary sequence, the significance of its disulfide bond, computational modeling approaches, and its signaling pathway. Furthermore, it outlines the detailed experimental protocols that would be employed for its definitive structural elucidation.

Introduction to Allatostatin-C

Allatostatins are broadly classified into three families: A, B, and C, based on their primary amino acid sequences.[1][2] Allatostatin-C was first isolated from the tobacco hornworm, Manduca sexta, and is characterized by a conserved C-terminal Pro-Ile-Ser-Cys-Phe (PISCF) sequence and a disulfide bridge formed between two cysteine residues.[2][3] This peptide family is considered the arthropod ortholog of the vertebrate neuropeptide somatostatin (B550006), with which it shares structural features like the disulfide loop and some functional similarities.[1][4] The AstC signaling system is a key regulator of development, feeding behavior, and reproduction in insects, making its receptor a promising target for the development of next-generation, species-specific pest control agents.[3][5]

Primary Structure and Defining Features

The primary structure of Allatostatin-C peptides typically consists of 15 amino acids. A crucial and highly conserved feature is the presence of two cysteine residues, commonly at positions 7 and 14, which form a disulfide bridge.[2][3] This covalent linkage is essential for the peptide's biological activity.[1]

Table 1: Representative Allatostatin-C Peptide Sequences

| Species | Peptide Sequence | Length (aa) | Notes |

| Manduca sexta (AstC) | pGlu-Val-Arg-Phe-Arg-Gln-C ys-Tyr-Phe-Asn-Pro-Ile-Ser-C ys-Phe-OH | 15 | Disulfide bridge between Cys7 and Cys14.[3] |

| Dendroctonus armandi (DaAST) | Arg-Phe-Arg-Ala-Leu-C ys-Tyr-Phe-Asn-Pro-Val-Ser-C ys-Phe-OH | 15 | PISCF/AST type peptide.[6] |

| Scylla paramamosain (ScypaAST-C) | Gln-Ile-Arg-Tyr-His-Gln-C ys-Tyr-Phe-Asn-Pro-Ile-Ser-C ys-Phe-OH | 15 | Disulfide bridge between Cys7 and Cys14.[2] |

| Tribolium castaneum (Putative AstC) | pGlu-Ser-Arg-Tyr-Arg-Gln-C ys-Tyr-Phe-Asn-Pro-Ile-Ser-C ys-Phe-Arg-Lys-OH | 17 | Putative peptide identified from red flour beetle.[7] |

Note: pGlu denotes pyroglutamic acid, a common N-terminal modification. Cysteine residues forming the disulfide bridge are in bold.

The disulfide bridge is presumed to be essential for maintaining the peptide's conformation required for effective receptor binding and activation.[1] Studies on Aplysia californica have shown that AstC without the disulfide bridge (AstC') activates the AstC receptor with a significantly higher EC50 value, indicating reduced potency and confirming the structural importance of the bridge.[1]

Allatostatin-C Signaling Pathway

Allatostatin-C exerts its biological effects by binding to and activating a specific G protein-coupled receptor (GPCR), known as the Allatostatin-C receptor (AstC-R).[3][8] The AstC-R is structurally related to mammalian somatostatin receptors.[2] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein, typically of the Gαi/o subtype.[8][9][10]

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately leading to the cellular response, such as the inhibition of juvenile hormone synthesis.[3][9] Additionally, the activated receptor can recruit β-arrestin, which can mediate receptor desensitization and initiate separate, G protein-independent signaling cascades, such as the activation of the ERK pathway.[9][10]

Quantitative Data: Receptor Binding and Activation

While atomic coordinates for AstC are unavailable, quantitative data from functional assays provide insight into its interaction with its receptor. These studies typically use techniques like Fluorescence Resonance Energy Transfer (FRET) to measure receptor activation and downstream signaling in real-time.[9]

Table 2: Receptor Activation Data for Allatostatin-C Peptides

| Peptide / Agonist | Receptor System | Assay Type | Measured Value (EC50 / IC50) | Reference |

| Carausius morosus AstC | CmorAlstRC + Gαi2 sensor (HEK293 cells) | FRET (G protein activation) | pEC50 = 9.63 ± 0.16 | [9] |

| Aplysia californica AstC | Aplysia AstC-R (IP1 accumulation) | HTRF | log[EC50] = -8.2 ± 0.3 M | [1] |

| Aplysia californica AstC' (no disulfide) | Aplysia AstC-R (IP1 accumulation) | HTRF | log[EC50] = -6.4 ± 0.5 M | [1] |

| Thaumetopoea pityocampa AST-C | T. pit AstR-C + Gαi sensors (HEK cells) | FRET | EC50 ≈ 0.05 nM | [8] |

| Scylla paramamosain ScypaAST-CCC | S. paramamosain AstC-R (cAMP inhibition) | cAMP Assay | IC50 = 6.683 nM | [2] |

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Computational Approaches to Structure Prediction

In the absence of an experimental structure, computational methods have been employed to model the 3D structure of AstC and its interaction with the AstC receptor.

Homology and De Novo Modeling of AstC

The 3D structure of the AstC peptide can be predicted using de novo modeling servers like I-TASSER or PEP-FOLD.[3][5] The modeling process for AstC must incorporate a critical distance restraint between the sulfur atoms of the two conserved cysteine residues (typically Cys7 and Cys14) to ensure the formation of the functionally essential disulfide bond.[3] For instance, a distance restraint of 2.05 Å is used to model this bond.[3]

Molecular Docking and Dynamics Simulations

To understand the binding mode of AstC, its modeled structure is docked into a homology model of the AstC receptor. The AstC receptor, being a GPCR, is often modeled based on existing crystal structures of related receptors, such as the human mu-opioid receptor.[3] Following docking, molecular dynamics (MD) simulations are performed to refine the peptide-receptor complex and analyze the stability of the interactions. These simulations have revealed that the extracellular loop 2 (ECL2) of the receptor is particularly important for the AstC-receptor interaction.[5][11]

Experimental Protocols for 3D Structure Determination

The definitive determination of the AstC three-dimensional structure would require the use of Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Protocol 1: NMR Spectroscopy for Peptide Structure in Solution

NMR spectroscopy is a powerful technique for determining the structure of peptides in a solution state that mimics their physiological environment.[12]

References

- 1. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Somatostatin-type and allatostatin-C–type neuropeptides are paralogous and have opposing myoregulatory roles in an echinoderm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Putative allatostatin C peptide [novoprolabs.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]

The Core of Neuropeptide Discovery: A Technical Guide to Allatostatin C Gene Identification and Cloning

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the methodologies for identifying and cloning the allatostatin C (ASTC) gene, a key regulator of insect physiology. This whitepaper provides in-depth experimental protocols, data presentation standards, and visual workflows to accelerate research and development in this critical area.

The allatostatins are a diverse family of neuropeptides that play crucial inhibitory roles in insects, most notably in the biosynthesis of juvenile hormone, a key regulator of development and reproduction. Among these, Allatostatin C (ASTC) and its paralogs, AST-CC and AST-CCC, are of significant interest due to their structural and functional homology to vertebrate somatostatin, suggesting an ancient and conserved signaling system.[1][2][3] The identification and cloning of the genes encoding these peptides are fundamental steps in understanding their physiological roles and for developing novel pest management strategies and therapeutic agents.

This technical guide provides a detailed roadmap for the identification and cloning of the ASTC gene, from initial tissue collection to final sequence validation. It outlines established molecular biology techniques, including Polymerase Chain Reaction (PCR), Rapid Amplification of cDNA Ends (RACE), and cDNA library screening, and provides standardized protocols for their application in this specific context.

Allatostatin C: Gene Structure and Peptide Diversity

The genes encoding C-type allatostatins typically contain a precursor protein that yields a single biologically active peptide.[1][4] This is in contrast to other allatostatin types which can produce multiple peptides from a single precursor. The mature ASTC peptide is characterized by a conserved C-terminal sequence, PISCF, and a disulfide bridge between two cysteine residues, which is crucial for its biological activity.[5][6] Gene duplication events have led to the evolution of paralogous genes, namely AST-CC and AST-CCC, which encode for structurally related peptides with potentially distinct functions.[2][3]

Table 1: Allatostatin C Family Peptide Sequences in Selected Species

| Species | Peptide | Sequence | Remarks |

| Manduca sexta | AST-C | pEVRYRQCYFNPISCF | First identified AST-C.[7] |

| Drosophila melanogaster | Drostatin-C | Differs by one amino acid from M. sexta AST-C. | |

| Scylla paramamosain | ScypaAST-C | QIRYHQCYFNPISCF-OH | Disulfide bridge between C7 and C14.[5] |

| Scylla paramamosain | ScypaAST-CCC | RSYWKQCAFNAVSCF-NH₂ | Disulfide bridge between C7 and C14.[5] |

| Homarus americanus | AST-C I | pQIRYHQCYFNPISCF | Non-amidated C-terminus.[8] |

| Homarus americanus | AST-C II | SYWKQCAFNAVSCFamide | C-terminally amidated.[8] |

| Homarus americanus | AST-C III | GNGDGRLYWRCYFNAVSCF | Non-amidated C-terminus.[8] |

Experimental Workflow for Allatostatin C Gene Identification and Cloning

The process of identifying and cloning a novel ASTC gene can be systematically approached through a series of well-defined experimental stages. The following diagram illustrates a typical workflow.

Detailed Experimental Protocols

RNA Extraction and cDNA Synthesis

Total RNA is extracted from tissues known to express neuropeptides, such as the brain, ventral nerve cord, and midgut. High-quality, intact RNA is crucial for the success of subsequent steps.

Protocol:

-

Homogenize 50-100 mg of tissue in 1 mL of TRIzol reagent.

-

Incubate for 5 minutes at room temperature.

-

Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Transfer the upper aqueous phase to a fresh tube and precipitate the RNA by adding 0.5 mL of isopropanol.

-

Incubate for 10 minutes at room temperature and centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Wash the RNA pellet with 1 mL of 75% ethanol.

-

Air-dry the pellet and resuspend in RNase-free water.

-

Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers according to the manufacturer's instructions.

Degenerate PCR for Initial Fragment Amplification

Based on conserved regions of known ASTC peptides, degenerate primers are designed to amplify a partial sequence of the ASTC gene.

Protocol:

-

Primer Design: Design forward and reverse degenerate primers based on conserved amino acid sequences (e.g., YRQCYF and PISCF).

-

PCR Reaction Mixture (50 µL):

-

10x PCR Buffer: 5 µL

-

10 mM dNTPs: 1 µL

-

50 mM MgCl₂: 1.5 µL

-

Forward Primer (10 µM): 2 µL

-

Reverse Primer (10 µM): 2 µL

-

Taq DNA Polymerase (5 U/µL): 0.5 µL

-

cDNA template: 1-2 µL

-

Nuclease-free water: to 50 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 3 minutes

-

35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 45-55°C (gradient PCR recommended) for 45 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 5 minutes

-

-

Analyze PCR products on a 1.5% agarose (B213101) gel. Excise bands of the expected size, purify the DNA, and send for sequencing.

Rapid Amplification of cDNA Ends (RACE)

Once a partial sequence is obtained, 5' and 3' RACE are performed to obtain the full-length cDNA sequence.[9]

Protocol for 5' RACE:

-

Synthesize first-strand cDNA using a gene-specific antisense primer (GSP1) designed from the known partial sequence.

-

Purify the cDNA and add a homopolymeric tail (e.g., dC-tail) to the 3' end using terminal deoxynucleotidyl transferase (TdT).

-

Perform PCR using a nested gene-specific antisense primer (GSP2) and a universal anchor primer that binds to the dC-tail.

-

Analyze and sequence the PCR product.

Protocol for 3' RACE:

-

Synthesize first-strand cDNA using an oligo(dT)-adapter primer.

-

Perform PCR using a gene-specific sense primer (GSP3) from the known sequence and an adapter primer that binds to the oligo(dT) tail.

-

Analyze and sequence the PCR product.[10]

Full-Length cDNA Amplification and Cloning

Based on the assembled full-length sequence from RACE, specific primers are designed to amplify the entire open reading frame (ORF).

Protocol:

-

Design forward and reverse primers corresponding to the start and end of the ORF.

-

Perform PCR using a high-fidelity DNA polymerase to minimize errors.

-

Purify the PCR product and clone it into a suitable vector (e.g., pGEM-T Easy) for sequencing and further characterization.

Gene Expression Analysis

Quantitative PCR (qPCR): qPCR is used to quantify the expression levels of the ASTC gene in different tissues or under various physiological conditions.[7]

Protocol:

-

Synthesize cDNA from RNA extracted from target tissues.

-

Design qPCR-specific primers for the ASTC gene and a reference gene.

-

Perform qPCR using a SYBR Green or probe-based assay.

-

Analyze the data using the comparative CT (ΔΔCT) method to determine relative gene expression.[11][12]

In Situ Hybridization: This technique is used to visualize the spatial expression pattern of ASTC mRNA within tissues.[13][14][15]

Protocol:

-

Prepare digoxigenin (B1670575) (DIG)-labeled antisense and sense RNA probes from the cloned ASTC cDNA.

-

Fix and section the target tissue.

-

Hybridize the tissue sections with the labeled probe.

-

Detect the probe using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) and a chromogenic substrate.

-

Visualize the signal under a microscope.

Allatostatin C Signaling Pathway

ASTC peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[4] The activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] This inhibitory signaling cascade is a hallmark of ASTC function.

Quantitative Data on Allatostatin C Receptor Activation

The biological activity of ASTC peptides can be quantified by measuring their ability to activate their cognate receptors. This is often expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Table 2: Receptor Activation Data for Allatostatin C Peptides

| Species | Peptide | Receptor | Assay | Value | Reference |

| Aplysia californica | AstC | AstC-R | IP1 Accumulation | EC₅₀: ~6.3 nM | [6] |

| Aplysia californica | AstC' (no disulfide bridge) | AstC-R | IP1 Accumulation | EC₅₀: ~398 nM | [6] |

| Scylla paramamosain | ScypaAST-CCC | ScypaAST-CR | cAMP Inhibition | IC₅₀: 6.683 nM | [5] |

| Thaumetopoea pityocampa | AST-C | AstR-C | Gαi2 Coupling | EC₅₀: 0.05 nM | [16] |

| Thaumetopoea pityocampa | AST-C | AstR-C | β-arrestin Recruitment | EC₅₀: 37 nM | [4] |

Conclusion

The identification and cloning of the allatostatin C gene are critical for advancing our understanding of insect endocrinology and for the development of novel, targeted approaches for pest control and drug discovery. The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and characterize ASTC genes from a wide range of species. The detailed protocols and visual aids are intended to facilitate the practical implementation of these techniques, thereby accelerating progress in this exciting field of research.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Allatostatin C and its paralog allatostatin double C: the arthropod somatostatins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Allatostatin - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]

- 6. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Non-amidated and amidated members of the C-type allatostatin (AST-C) family are differentially distributed in the stomatogastric nervous system of the American lobster, Homarus americanus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid amplification of cDNA ends - Wikipedia [en.wikipedia.org]

- 10. 3´ RACE System for Rapid Amplification of cDNA Ends | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. gene-quantification.de [gene-quantification.de]

- 12. agilent.com [agilent.com]

- 13. In Situ Hybridization to Localize mRNAs | Springer Nature Experiments [experiments.springernature.com]

- 14. m.youtube.com [m.youtube.com]

- 15. In situ hybridization technique to localize rRNA and mRNA in mammalian neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

Tissue-Specific Expression of the Allatostatin II Gene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins (ASTs) are a diverse family of neuropeptides in invertebrates that play crucial roles in regulating a wide array of physiological processes. Initially identified for their potent inhibitory effect on the biosynthesis of Juvenile Hormone (JH) in cockroaches, their functions are now known to extend to the regulation of feeding, digestion, muscle contraction, and neuromodulation.[1] Three main families of allatostatins have been characterized based on their primary structures: Allatostatin A (AST-A), Allatostatin B (AST-B), and Allatostatin C (AST-C).[2]

This technical guide focuses on the tissue-specific expression of the Allatostatin II (AST-II) gene, a member of the Allatostatin B (AST-B) family, also known as myoinhibitory peptides (MIPs).[3] Understanding the precise location of AST-II gene expression and peptide localization is paramount for elucidating its physiological roles and for the development of targeted therapeutic and pest control agents. This document provides a comprehensive overview of the current knowledge on AST-II/AST-B tissue-specific expression, detailed experimental protocols for its analysis, and a summary of its signaling pathway.

Data Presentation: Quantitative Expression of the Allatostatin B Gene

Quantitative analysis of Allatostatin B (AST-B) gene expression reveals its prevalence in neural tissues, with significant expression also detected in metabolic and reproductive tissues in various insect species. The following table summarizes the relative expression levels of the Allatostatin B (Myoinhibitory Peptide) gene in different tissues of the mealworm beetle, Tenebrio molitor.

| Tissue | Relative mRNA Expression Level (Mean ± SEM) | Species | Method | Reference |

| Brain | 43.88 ± 6.12 (after cold stress) | Tenebrio molitor | RT-qPCR | [4] |

| Ventral Nerve Cord (VNC) | 4.00 ± 1.78 (after cold stress) | Tenebrio molitor | RT-qPCR | [4] |

| Fat Body (FB) | 2.08 ± 0.74 (after cold stress, not statistically significant) | Tenebrio molitor | RT-qPCR | [4] |

Note: The data from Wojtowicz et al. (2022) reflects expression levels after one hour of cold stress, which was shown to significantly upregulate AST-B expression in the brain and VNC.

Qualitative data from immunohistochemical and in situ hybridization studies in various insects, including cockroaches and Drosophila, have demonstrated the presence of Allatostatin-like peptides in:

-

Central Nervous System (CNS): Interneurons in the brain and ventral nerve cord.[5]

-

Stomatogastric Nervous System: Neurons and nerve fibers.[6]

-

Midgut: Endocrine cells.[6]

-

Hindgut: Innervating muscles.[5]

-

Reproductive Tissues: Nerves associated with reproductive organs.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to determine the tissue-specific expression of the this compound/B gene and peptide.

Quantitative Real-Time PCR (qRT-PCR) for Allatostatin B mRNA Quantification

This protocol is adapted from methodologies used for quantifying neuropeptide gene expression in insects.[4]

a. Tissue Dissection and RNA Extraction:

-

Anesthetize insects on ice or with CO2.

-

Dissect target tissues (e.g., brain, ventral nerve cord, fat body, midgut, ovaries) in ice-cold sterile phosphate-buffered saline (PBS).

-

Immediately transfer dissected tissues into a microcentrifuge tube containing an appropriate RNA lysis buffer (e.g., TRIzol) and homogenize.

-

Extract total RNA following the manufacturer's protocol for the chosen RNA isolation kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.

b. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.

-

Follow the manufacturer's instructions for incubation times and temperatures.

-

Dilute the resulting cDNA to a suitable concentration for qPCR (e.g., 10-20 ng/µL).

c. qPCR Reaction:

-

Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for the Allatostatin B gene (and a reference gene), and nuclease-free water.

-

Dispense the master mix into qPCR plates.

-

Add the diluted cDNA to the respective wells.

-

Run the qPCR plate on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Perform a melt curve analysis to ensure the specificity of the amplified product.

d. Data Analysis:

-

Determine the cycle threshold (Ct) values for the Allatostatin B gene and the reference gene (e.g., Actin, GAPDH, or a ribosomal protein gene).

-

Calculate the relative expression of the Allatostatin B gene using the 2-ΔΔCt method.

In Situ Hybridization for Localization of Allatostatin B mRNA

This protocol provides a general framework for localizing Allatostatin B mRNA in tissue sections.

a. Probe Synthesis:

-

Clone a partial sequence of the Allatostatin B gene into a vector containing T7 and SP6 RNA polymerase promoters.

-

Linearize the plasmid and use it as a template for in vitro transcription to synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe.

-

Purify the labeled probe and verify its integrity.

b. Tissue Preparation:

-

Fix dissected tissues in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

-

Cryoprotect the tissues by incubating in a graded series of sucrose (B13894) solutions (e.g., 10%, 20%, 30% sucrose in PBS).

-

Embed the tissues in an optimal cutting temperature (OCT) compound and freeze.

-

Cut 10-20 µm thick sections using a cryostat and mount them on charged microscope slides.

c. Hybridization:

-

Pretreat the sections with proteinase K to improve probe accessibility.

-

Prehybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).

-

Hybridize the sections with the DIG-labeled probe overnight at the same temperature.

d. Signal Detection:

-

Wash the slides to remove the unbound probe.

-

Incubate the sections with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, which produces a colored precipitate.

-

Counterstain with a nuclear stain if desired, dehydrate, and mount.

Immunohistochemistry for Localization of Allatostatin B Peptide

This protocol outlines the steps for visualizing the Allatostatin B peptide in tissue sections.

a. Tissue Preparation:

-

Fix and section the tissues as described for in situ hybridization.

b. Immunostaining:

-

Permeabilize the tissue sections with a detergent (e.g., 0.1-0.3% Triton X-100 in PBS).

-

Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.1% Triton X-100) for at least 1 hour.

-

Incubate the sections with a primary antibody specific to Allatostatin B overnight at 4°C.

-

Wash the sections extensively with PBS.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Wash the sections to remove the unbound secondary antibody.

-

Mount the slides with an antifade mounting medium containing a nuclear stain (e.g., DAPI).

c. Imaging:

-

Visualize the fluorescent signal using a confocal or fluorescence microscope.

Mandatory Visualization

Allatostatin B Signaling Pathway

The Allatostatin B (AST-B) peptides, also known as Myoinhibitory Peptides (MIPs), exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface.[3] The AST-B receptor is evolutionarily related to the vertebrate bombesin (B8815690) receptor.[3] Upon ligand binding, the receptor activates an intracellular signaling cascade, which can lead to various cellular responses, including the inhibition of muscle contraction and the modulation of hormone synthesis. While the precise downstream signaling cascade can be cell-type specific, evidence from Diploptera punctata suggests the involvement of the phospholipase C (PLC) pathway.

Caption: Allatostatin B signaling cascade via a Gq-coupled GPCR.

Experimental Workflow for Allatostatin B Gene Expression Analysis

The following diagram illustrates a typical workflow for analyzing the tissue-specific expression of the Allatostatin B gene using both quantitative and localization techniques.

Caption: Workflow for Allatostatin B gene expression analysis.

Conclusion

The tissue-specific expression of the this compound/B gene underscores its multifaceted role as a key neuromodulator and myoregulator in invertebrates. Its prominent expression in the central and stomatogastric nervous systems, as well as in endocrine cells of the gut, aligns with its known functions in inhibiting muscle contractions and influencing feeding behavior. The provided quantitative data, though currently limited to a few tissues in a single species, offers a foundation for further comparative studies. The detailed experimental protocols and the signaling pathway diagram presented in this guide serve as a valuable resource for researchers aiming to further unravel the complexities of the allatostatin system. Future investigations focusing on a broader range of tissues and species, coupled with functional genomics approaches, will be crucial for a comprehensive understanding of this compound's physiological significance and for exploiting its potential in novel drug and insecticide development strategies.

References

- 1. insectmetamorphosis-ibe.csic.es [insectmetamorphosis-ibe.csic.es]

- 2. Expression profile of genes encoding allatoregulatory neuropeptides in females of the spider Parasteatoda tepidariorum (Araneae, Theridiidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution and physiological effects of B-type allatostatins (myoinhibitory peptides, MIPs) in the stomatogastric nervous system of the crab, Cancer borealis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of B-type allatostatin neuropeptides on crosstalk between the insect immune response and cold tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunocytochemical localization of Diploptera punctata allatostatin-like peptide in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Localization of Diploptera punctata allatostatin-like immunoreactivity in helminths: an immunocytochemical study | Parasitology | Cambridge Core [cambridge.org]

Allatostatin II receptor identification and characterization

An In-depth Technical Guide to the Identification and Characterization of Allatostatin C Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed in the identification, characterization, and elucidation of the signaling pathways of Allatostatin C (AstC) receptors. Allatostatin C is a pleiotropic neuropeptide in invertebrates, primarily known for its role in inhibiting the synthesis of juvenile hormone, a key regulator of insect development and reproduction.[1][2] Its cognate receptor, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel, species-specific insecticides.[1][3] This document details the experimental protocols, summarizes quantitative data, and visualizes the complex biological processes involved in AstC receptor research.

Identification of Allatostatin C Receptors

The initial step in characterizing the AstC signaling system is the identification of its receptor. This process typically begins with bioinformatics and is followed by molecular cloning.

1.1. Bioinformatic Identification Putative AstC receptor sequences are often identified by searching genomic and transcriptomic databases of the target species. Since insect AstC receptors are orthologs of vertebrate somatostatin/opioid receptors, known sequences from these families can be used as queries in BLAST (Basic Local Alignment Search Tool) searches to find candidate receptor genes.[4]

1.2. Molecular Cloning Once a candidate gene is identified, molecular cloning techniques are used to isolate its full-length coding sequence.

Experimental Protocol: Receptor Cloning

-

Tissue Dissection and RNA Extraction: Dissect tissues where the receptor is likely expressed, such as the brain, abdominal ganglia, or Malpighian tubules.[5][6] Immediately freeze the tissues in liquid nitrogen. Extract total RNA using a standard Trizol-based method or a commercial kit.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

PCR Amplification: Design gene-specific primers based on the predicted sequence from the database. Perform Polymerase Chain Reaction (PCR) to amplify the full-length open reading frame (ORF) of the receptor from the cDNA library.[7]

-

Cloning into Expression Vector: Ligate the purified PCR product into a suitable mammalian expression vector, such as pcDNA3.1.[7] This vector will be used for subsequent characterization in cell lines. For localization and protein interaction studies, the receptor ORF is often cloned in-frame with a fluorescent (e.g., EYFP) or luminescent (e.g., NanoLuc) tag.[8][9]

-

Sequence Verification: Sequence the cloned construct to confirm its identity and ensure no mutations were introduced during PCR.

Functional Characterization in Heterologous Systems

To study the receptor's function, the expression vector is transiently transfected into a mammalian cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, which provide a clean background for studying a specific GPCR.[7][10]

2.1. Subcellular Localization

It is crucial to confirm that the cloned receptor is correctly trafficked to the plasma membrane where it can interact with its extracellular ligand.

Experimental Protocol: Confocal Microscopy for Localization

-

Cell Culture and Transfection: Culture HEK293 cells on glass-bottom dishes. Transfect the cells with a plasmid encoding the AstC receptor fused to a C-terminal fluorescent tag like EYFP (CmorAlstRC-EYFP).[11]

-

Cell Staining: After 24-48 hours of expression, stain the cells with a membrane-specific dye (e.g., CellMask Deep Red) and a nuclear stain (e.g., Hoechst 33342).[8]

-

Imaging: Use a confocal microscope to acquire images. The fluorescence signal from the EYFP-tagged receptor should predominantly co-localize with the plasma membrane marker.[11]

2.2. Ligand-Induced Signaling

The central part of characterization involves demonstrating that the receptor is activated by its specific ligand (AstC) and determining the downstream signaling pathways it engages. AstC receptors typically couple to the Gαi subtype of G proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[8][9] They can also signal through calcium mobilization and recruit β-arrestin.[5][11]

Workflow for Receptor Characterization

Caption: General experimental workflow for AstC receptor characterization.

Experimental Protocol: FRET-Based Gαi Activation Assay

This assay directly measures the activation of a specific G protein subtype upon receptor stimulation.

-

Cell Preparation: Co-transfect HEK293 cells with plasmids for the AstC receptor and a FRET-based Gαi2 biosensor.[11] This sensor typically consists of the Gαi subunit tagged with a fluorescent protein and the Gβγ subunits tagged with a complementary one.[1]

-

Measurement: Plate the transfected cells in a 96-well plate. Measure the baseline FRET signal using a plate reader.

-

Ligand Stimulation: Add varying concentrations of the synthetic AstC peptide to the wells.

-

Data Acquisition: Measure the FRET signal again after ligand addition. Activation of the receptor causes the G protein heterotrimer to dissociate, leading to a concentration-dependent decrease in the FRET signal.[9]

-

Analysis: Plot the change in FRET ratio against the logarithm of the agonist concentration. Fit the data using a three-parameter Hill equation in software like GraphPad Prism to determine the pEC50 or EC50 value.[11]

Experimental Protocol: Calcium Mobilization Assay

This assay is used to detect Gαq-mediated signaling or signaling redirected through a promiscuous Gα protein.

-